5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene
5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene
Brand Name:
Vulcanchem
CAS No.:
149861-96-1
VCID:
VC21164214
InChI:
InChI=1S/C17H16O3/c18-12-3-4-13-9(6-12)1-2-10-5-11-7-15(19)16(20)8-14(11)17(10)13/h3-4,6-8,10,17-20H,1-2,5H2
SMILES:
C1CC2=C(C=CC(=C2)O)C3C1CC4=CC(=C(C=C34)O)O
Molecular Formula:
C17H16O3
Molecular Weight:
268.31 g/mol
5,6,6a,11b-Tetrahydro-3,9,10-trihydroxybenzo(c)fluorene
CAS No.: 149861-96-1
Cat. No.: VC21164214
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149861-96-1 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 6,6a,7,11b-tetrahydro-5H-benzo[g]fluorene-3,9,10-triol |
| Standard InChI | InChI=1S/C17H16O3/c18-12-3-4-13-9(6-12)1-2-10-5-11-7-15(19)16(20)8-14(11)17(10)13/h3-4,6-8,10,17-20H,1-2,5H2 |
| Standard InChI Key | LJVSSYDVPCHQCU-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)O)C3C1CC4=CC(=C(C=C34)O)O |
| Canonical SMILES | C1CC2=C(C=CC(=C2)O)C3C1CC4=CC(=C(C=C34)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator